2-Fluoro-5-(furan-3-yl)benzaldehyde
Overview
Description
2-Fluoro-5-(furan-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H7FO2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position .
Mode of Action
The mode of action of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various downstream effects .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways through their interactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position can lead to various changes at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or substances .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidative reactions. For instance, the aldehyde group in this compound can undergo oxidation, leading to the formation of carboxylic acids or other derivatives. This interaction is crucial for its role as a synthetic intermediate in biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification. Additionally, the fluorine atom in this compound can participate in hydrogen bonding or electrostatic interactions with biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for the compound’s role in cellular processes and its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments. The transport and distribution of this compound are critical for its biochemical function and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.
Properties
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBPIYNKNXQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.